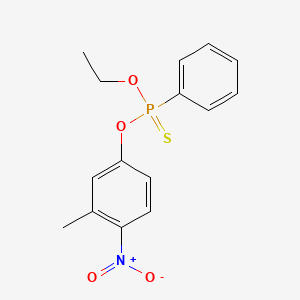
Phenylphosphonothioic acid O-ethyl O-(4-nitro-m-tolyl) ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenylphosphonothioic acid O-ethyl O-(4-nitro-m-tolyl) ester is an organophosphorus compound with the molecular formula C15H16NO4PS. It is known for its applications in various fields, including agriculture and chemical research. This compound is characterized by its unique structure, which includes a phosphonothioate group bonded to a phenyl ring, an ethyl group, and a nitro-substituted tolyl group.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of phenylphosphonothioic acid O-ethyl O-(4-nitro-m-tolyl) ester typically involves the reaction of phenylphosphonothioic dichloride with ethanol and 4-nitro-m-tolyl alcohol. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The general reaction scheme is as follows:
PhP(S)Cl2+C2H5OH+4-nitro-m-tolyl alcohol→Phenylphosphonothioic acid O-ethyl O-(4-nitro-m-tolyl) ester+HCl
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts and specific solvents can enhance the reaction efficiency and reduce by-products.
化学反応の分析
Types of Reactions: Phenylphosphonothioic acid O-ethyl O-(4-nitro-m-tolyl) ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The ester group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion to amino derivatives.
Substitution: Formation of new esters or thioesters.
科学的研究の応用
Phenylphosphonothioic acid O-ethyl O-(4-nitro-m-tolyl) ester has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: Studied for its potential effects on biological systems, particularly in enzyme inhibition.
Medicine: Investigated for its potential use in developing pharmaceuticals, especially as enzyme inhibitors.
Industry: Utilized in the production of pesticides and other agrochemicals due to its insecticidal properties.
作用機序
The compound exerts its effects primarily through the inhibition of acetylcholinesterase (AChE), an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting AChE, phenylphosphonothioic acid O-ethyl O-(4-nitro-m-tolyl) ester causes an accumulation of acetylcholine, leading to prolonged nerve signal transmission. This mechanism is similar to that of other organophosphorus insecticides.
類似化合物との比較
- Phenylphosphonothioic acid O-ethyl O-(4-nitrophenyl) ester
- Phenylphosphonothioic acid O-ethyl O-(4-nitro-o-tolyl) ester
Comparison: Phenylphosphonothioic acid O-ethyl O-(4-nitro-m-tolyl) ester is unique due to its specific nitro-substituted tolyl group, which can influence its reactivity and biological activity. Compared to its analogs, this compound may exhibit different levels of potency and selectivity in enzyme inhibition, making it a valuable subject for further research.
特性
CAS番号 |
898-77-1 |
|---|---|
分子式 |
C15H16NO4PS |
分子量 |
337.3 g/mol |
IUPAC名 |
ethoxy-(3-methyl-4-nitrophenoxy)-phenyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C15H16NO4PS/c1-3-19-21(22,14-7-5-4-6-8-14)20-13-9-10-15(16(17)18)12(2)11-13/h4-11H,3H2,1-2H3 |
InChIキー |
VFPPCHOMKLARRT-UHFFFAOYSA-N |
正規SMILES |
CCOP(=S)(C1=CC=CC=C1)OC2=CC(=C(C=C2)[N+](=O)[O-])C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















